2-Methyl-5-(piperidin-4-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a piperidin-4-ylmethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-ylmethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine, followed by coupling with piperidine derivatives. The reaction conditions typically involve the use of a catalyst and controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and cost-effective. These reactions involve the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. The process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-5-(piperidin-4-ylmethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a piperidin-4-ylmethyl group.
2-Methyl-5-vinylpyridine: Contains a vinyl group at the 5-position.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
2-Methyl-5-(piperidin-4-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-2-3-12(9-14-10)8-11-4-6-13-7-5-11/h2-3,9,11,13H,4-8H2,1H3 |
InChI Key |
RHHKRRNYGJDSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.